molecular formula C17H19ClN4O4S B135721 Demethylpiperazinyl Iso Sildenafil Sulfonyl Chloride CAS No. 501120-42-9

Demethylpiperazinyl Iso Sildenafil Sulfonyl Chloride

Cat. No. B135721
CAS RN: 501120-42-9
M. Wt: 410.9 g/mol
InChI Key: XPOJLYGSFUUUDG-UHFFFAOYSA-N
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Description

Demethylpiperazinyl Iso Sildenafil Sulfonyl Chloride is a biochemical compound with the molecular formula C17H19ClN4O4S and a molecular weight of 410.88 . It is used for proteomics research .


Chemical Reactions Analysis

Specific chemical reactions involving this compound are not available in the current literature. As a biochemical compound, it’s likely involved in various reactions, especially in the context of proteomics research .


Physical And Chemical Properties Analysis

This compound appears as a yellow to green solid . It has a molecular weight of 410.88 and a molecular formula of C17H19ClN4O4S . More specific physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the available resources.

Scientific Research Applications

Pulmonary Hypertension Treatment

Sildenafil and its derivatives, like Demethylpiperazinyl Iso Sildenafil Sulfonyl Chloride, have been widely recognized for their effectiveness in treating pulmonary hypertension. The medication, primarily a phosphodiesterase type 5 inhibitor, has demonstrated significant benefits in facilitating the weaning of inhaled nitric oxide in patients, particularly after cardiac surgeries. It's notable for its prolonged action on pulmonary artery pressures and minimal systemic hemodynamic effects, making it an attractive option for managing pulmonary hypertension (Mychaskiw, Sachdev, & Heath, 2001; Huddleston, Knoderer, Morris, & Ebenroth, 2009; Croom & Curran, 2008).

Heart Failure and Cardiovascular Diseases

The impact of sildenafil derivatives extends to the treatment of heart failure and cardiovascular diseases. It has been reported that sildenafil can be safely and effectively used in patients with a failing Fontan circulation, improving conditions such as protein-losing enteropathy, bronchial casts, and cyanosis. The medication's safety profile has been established with no significant side effects prompting withdrawal during the treatment period, which ranged from months to years (Reinhardt et al., 2010).

Pharmacological Properties and Diverse Therapeutic Applications

Sildenafil derivatives, such as this compound, hold a promising position in the field of medicinal chemistry due to their versatile pharmacological properties. N-phenylpiperazine derivatives, a closely related class, have been recognized for their potential in treating CNS disorders and their “druglikeness” due to the versatility of the scaffold. This versatility paves the way for exploring new therapeutic fields beyond the conventional applications (Maia, Tesch, & Fraga, 2012).

Mutagenic and Carcinogenic Risk Evaluation

It's crucial to consider the mutagenic and carcinogenic risks associated with sulfonyl chlorides, a component of this compound. A comprehensive review of mutagenicity data indicates that the perceived risk is often based on nonreproducible findings, emphasizing the need for careful analysis before concluding their potential risks. This insight is critical in understanding the broader implications of using sildenafil derivatives in therapeutic applications (Amberg et al., 2015).

Future Directions

The future directions of research involving Demethylpiperazinyl Iso Sildenafil Sulfonyl Chloride are not explicitly mentioned in the available resources. Given its use in proteomics research , it’s likely that future studies will continue to explore its potential applications in this field.

Biochemical Analysis

Biochemical Properties

Demethylpiperazinyl Iso Sildenafil Sulfonyl Chloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the primary interactions is with phosphodiesterase enzymes, particularly phosphodiesterase type 5 (PDE5). This interaction inhibits the enzyme’s activity, leading to an increase in cyclic guanosine monophosphate (cGMP) levels . The compound also interacts with other biomolecules, such as nitric oxide synthase, enhancing its activity and promoting the production of nitric oxide . These interactions are crucial for understanding the compound’s role in cellular signaling and metabolic pathways.

Cellular Effects

This compound has profound effects on various cell types and cellular processes. In endothelial cells, it promotes vasodilation by increasing nitric oxide production and cGMP levels . This leads to relaxation of smooth muscle cells and improved blood flow. In neuronal cells, the compound enhances synaptic plasticity and neuroprotection by modulating cGMP-dependent signaling pathways . Additionally, it influences gene expression by activating transcription factors such as cAMP response element-binding protein (CREB), which regulates genes involved in cell survival and differentiation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of phosphodiesterase enzymes, particularly PDE5 . This binding inhibits the enzyme’s activity, preventing the breakdown of cGMP and leading to its accumulation within the cell . The increased cGMP levels activate protein kinase G (PKG), which phosphorylates various target proteins, resulting in vasodilation, enhanced synaptic plasticity, and neuroprotection . The compound also modulates nitric oxide synthase activity, further contributing to its effects on cellular signaling and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its effects on cellular function can vary depending on the duration of exposure. Short-term exposure typically results in rapid increases in cGMP levels and immediate cellular responses, such as vasodilation and enhanced synaptic plasticity . Long-term exposure may lead to sustained changes in gene expression and cellular metabolism, potentially resulting in adaptive responses or desensitization .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively increases cGMP levels and promotes vasodilation without significant adverse effects . At higher doses, it may cause toxic effects, such as hypotension, due to excessive vasodilation . Additionally, high doses can lead to desensitization of cGMP-dependent signaling pathways, reducing the compound’s efficacy over time . These dosage-dependent effects are crucial for determining the optimal therapeutic window for potential clinical applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to cGMP signaling . The compound inhibits PDE5, preventing the breakdown of cGMP and leading to its accumulation within the cell . This accumulation activates PKG, which phosphorylates various target proteins involved in vasodilation, synaptic plasticity, and neuroprotection . The compound also enhances nitric oxide synthase activity, promoting the production of nitric oxide and further contributing to its effects on cellular signaling and metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound is likely taken up by cells via passive diffusion or facilitated transport . Once inside the cell, it may bind to specific transporters or binding proteins that facilitate its distribution to target sites, such as the cytoplasm or nucleus . The compound’s localization and accumulation within specific cellular compartments are crucial for its activity and function .

Subcellular Localization

This compound is primarily localized in the cytoplasm and nucleus of cells . In the cytoplasm, it interacts with PDE5 and other enzymes involved in cGMP signaling . In the nucleus, the compound may influence gene expression by modulating transcription factors such as CREB . The subcellular localization of the compound is essential for its activity and function, as it determines the specific cellular processes and pathways it can influence .

properties

IUPAC Name

4-ethoxy-3-(2-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O4S/c1-4-6-12-14-15(21-22(12)3)17(23)20-16(19-14)11-9-10(27(18,24)25)7-8-13(11)26-5-2/h7-9H,4-6H2,1-3H3,(H,19,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPOJLYGSFUUUDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C2C(=NN1C)C(=O)NC(=N2)C3=C(C=CC(=C3)S(=O)(=O)Cl)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10476530
Record name FT-0665744
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10476530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

501120-42-9
Record name FT-0665744
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10476530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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